1,1-Diethylguanidine

Vue d'ensemble

Description

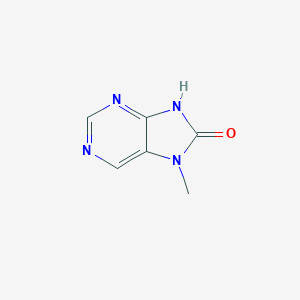

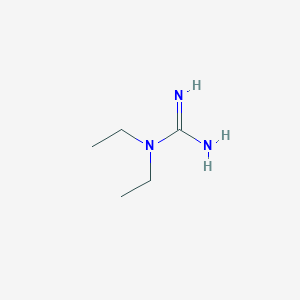

1,1-Diethylguanidine is a chemical compound with the molecular formula C5H13N3 . It has an average mass of 115.177 Da and a monoisotopic mass of 115.110947 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis

This compound has a molecular weight of 115.177 Da . The hydrochloride form of this compound has a melting point of 148-149 °C .Applications De Recherche Scientifique

Chemical Reactions and Derivatives

1,1-Diethylguanidine, through condensation with beta-diketones, forms 2-(diethylamino)pyrimidines. These reactions are versatile, accommodating various substituents including aliphatic, mixed aliphatic-aromatic, aromatic-carbocyclic, and aromatic-heterocyclic moieties (Kreutzberger & Leyke-Röhling, 1978).

Biochemical Interactions

This compound, in its various forms, has been studied for its biochemical properties. Aminoguanidine, for instance, is known to react with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, forming substituted 3-amino-1,2,4-triazine derivatives and inhibiting the formation of advanced glycation endproducts (AGEs) (Thornalley, 2003).

Mutagenesis

N-methyl-N-nitro-N-nitrosoguanidine, a derivative of guanidine, has been utilized as a mutagen in studies involving Escherichia coli. This has helped in directing mutagenesis and understanding the chromosome's replication mode (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Therapeutic Applications

Various guanidine derivatives have been explored for their potential therapeutic applications. For instance, their effects on neuromuscular and ganglionic transmission have been studied, showing antagonizing effects against tubocurarine or gallamine triethiodide-induced paralysis (Barzaghi, Mantegazza, & Riva, 1962).

Catalysis and Chemical Synthesis

1,1,3,3-Tetramethylguanidine acts as an effective catalyst for cyanosilylation of ketones and aldehydes, forming cyanohydrin trimethylsilyl ethers. This process is notable for its efficiency and the minimal catalyst loading required (Wang, Huang, Jiang, Liu, & Feng, 2006).

Inhibition of Nitric Oxide Formation

1,1-Dimethylguanidine has been compared to other guanidines for its ability to inhibit nitric oxide formation. It has been found to be a potent inhibitor of both cytokine-inducible and vascular constitutive isoforms of nitric oxide synthase, alongside other guanidines like aminoguanidine and N,N'-diaminoguanidine (Hasan et al., 1993).

Deprotection in Organic Chemistry

1,1,3,3-Tetramethylguanidine serves as a chemoselective deprotection agent for silyl and acetyl groups on acidic hydroxyl groups like phenol and carboxylic acid, demonstrating its importance in organic synthesis (Oyama & Kondo, 2003).

Other Applications

This compound and its derivatives have been studied in various other contexts, including their roles in diabetes treatment, preventing retinal lesions, and as inhibitors in diabetic nephropathy (Twigg et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

1,1-diethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDWJLGBNYUCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171292 | |

| Record name | Guanidine, 1,1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18240-93-2 | |

| Record name | Guanidine, 1,1-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, 1,1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.